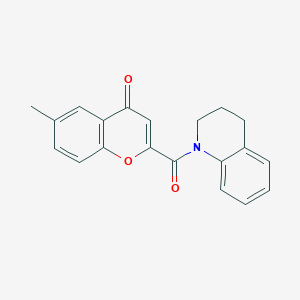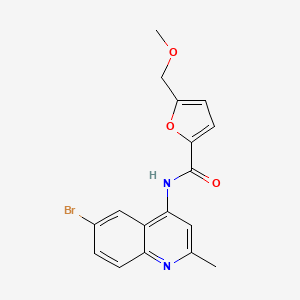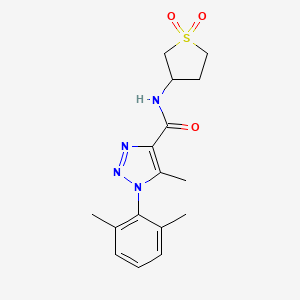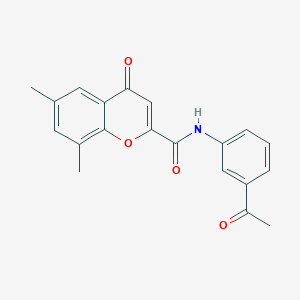
6-methyl-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one, also known as 6-methyl-2-(tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one, is an important organic compound that has been studied for its potential applications in various fields. It is a heterocyclic compound containing both a quinoline and a chromenone ring system. Its chemical structure is C14H14N2O2. This compound has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
6-methyl-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of certain cancer cells. In biochemistry, this compound has been studied for its potential application as a drug target for the treatment of Alzheimer’s disease. In materials science, this compound has been investigated for its potential application as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of 6-methyl-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one is not fully understood. However, it is known that this compound is able to interact with certain proteins and enzymes, which may be responsible for its potential anti-cancer and anti-Alzheimer’s disease effects. It is also believed that this compound is able to interact with certain cellular components, which may be responsible for its potential application as a catalyst in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-methyl-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one are not fully understood. However, this compound has been studied for its potential effects on certain proteins and enzymes, as well as its potential effects on certain cellular components. It has been found to be able to inhibit the growth of certain cancer cells, as well as to interact with certain proteins and enzymes associated with Alzheimer’s disease. It is also believed to be able to interact with certain cellular components, which may be responsible for its potential application as a catalyst in organic synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-methyl-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one in laboratory experiments include its low cost and ease of synthesis. Furthermore, this compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. The main limitation of using this compound in laboratory experiments is the lack of information regarding its biochemical and physiological effects.
Zukünftige Richtungen
Future research on 6-methyl-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one should focus on further elucidating its biochemical and physiological effects, as well as its mechanism of action. Furthermore, further research should be conducted to explore its potential applications in the fields of medicinal chemistry, biochemistry, and materials science. Additionally, further research should be conducted to explore the potential of this compound as a drug target for the treatment of Alzheimer’s disease. Finally, further research should be conducted to explore the potential of this compound as a catalyst in organic synthesis.
Synthesemethoden
6-methyl-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one can be synthesized by a variety of methods. One method involves the reaction of 3-bromo-2-methyl-4-nitrobenzaldehyde with 4-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl chloride in the presence of a base. This reaction yields a mixture of the desired compound and an isomeric form of the compound. The desired compound can then be isolated by recrystallization.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-2H-quinoline-1-carbonyl)-6-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-13-8-9-18-15(11-13)17(22)12-19(24-18)20(23)21-10-4-6-14-5-2-3-7-16(14)21/h2-3,5,7-9,11-12H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSJLZNMZZWVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6-methyl-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane](/img/structure/B6420909.png)

![4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid](/img/structure/B6420914.png)
![2-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B6420931.png)
![2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B6420934.png)
![1-(2-hydroxyethyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B6420943.png)
![4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide](/img/structure/B6420950.png)
![2-{[1-(2,3-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B6420955.png)

![methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate](/img/structure/B6420968.png)

![3-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1,3-dihydro-2-benzofuran-1-one](/img/structure/B6420989.png)
![4-(3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine](/img/structure/B6420991.png)
